N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine

Lipophilicity Drug-likeness Membrane permeability

N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine (CAS 954013-59-3; molecular formula C22H21FN6; molecular weight 388.45 g/mol) is a synthetic N2,N4-disubstituted 2,4-diaminopteridine derivative. The pteridine-2,4-diamine scaffold has been validated as a versatile pharmacophore with demonstrated activity against multiple biological targets including pteridine reductase 1 (PTR1) in trypanosomatid parasites , soybean lipoxygenase , and immune cell degranulation pathways.

Molecular Formula C22H21FN6
Molecular Weight 388.45
CAS No. 954013-59-3
Cat. No. B2901238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine
CAS954013-59-3
Molecular FormulaC22H21FN6
Molecular Weight388.45
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
InChIInChI=1S/C22H21FN6/c1-2-3-4-15-5-9-18(10-6-15)27-22-28-20-19(24-13-14-25-20)21(29-22)26-17-11-7-16(23)8-12-17/h5-14H,2-4H2,1H3,(H2,25,26,27,28,29)
InChIKeyLGCKPMNWUVXPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine (CAS 954013-59-3): Baseline Identity, Pteridine Class, and Procurement Context


N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine (CAS 954013-59-3; molecular formula C22H21FN6; molecular weight 388.45 g/mol) is a synthetic N2,N4-disubstituted 2,4-diaminopteridine derivative . The pteridine-2,4-diamine scaffold has been validated as a versatile pharmacophore with demonstrated activity against multiple biological targets including pteridine reductase 1 (PTR1) in trypanosomatid parasites [1], soybean lipoxygenase [2], and immune cell degranulation pathways . The compound's distinguishing structural features—a 4-n-butylphenyl substituent at the N2 position and a 4-fluorophenyl group at N4—impart physicochemical properties that differentiate it from other 2,4-diaminopteridine analogs and influence target engagement profiles relevant to antiparasitic, anti-inflammatory, and allergic disease research applications.

Why N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine Cannot Be Interchanged with Other 2,4-Diaminopteridine Analogs


Within the 2,4-diaminopteridine class, the identity and nature of the N2 and N4 substituents critically determine the compound's lipophilicity, target binding kinetics, and selectivity profile. The 4-n-butylphenyl group at N2 of the target compound (CAS 954013-59-3) provides substantially greater lipophilicity (estimated clogP ≈ 6.25) compared to the 4-chlorophenyl analog (CAS 946348-18-1; estimated clogP ≈ 4.55) or the 2-phenylethyl-substituted comparator (CAS 946348-09-0; estimated clogP ≈ 4.35) . Literature on related 2,4-diaminopteridine PTR1 inhibitors demonstrates that subtle changes in aryl substitution patterns shift Ki values across two orders of magnitude (3–100 nM) [1], while the lipoxygenase inhibitory activity of N-substituted 2,4-diaminopteridines spans from 100 nM to >10 μM depending on the substituent structure [2]. These steep structure-activity relationships mean that procurement of a different analog—even one differing by a single substituent—cannot be assumed to recapitulate the same target engagement, cellular permeability, or biological readout as the specified compound.

Quantitative Comparative Evidence Guide: N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine (CAS 954013-59-3) Versus Closest Analogs


Enhanced Lipophilicity of N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine Versus N4-(4-Chlorophenyl)-N2-(4-fluorophenyl) Analog

The 4-n-butyl substituent at the N2 position of the target compound (CAS 954013-59-3) provides substantially higher calculated lipophilicity compared to the 4-chloro-substituted analog. The estimated clogP of 6.25 for the target compound exceeds that of the chlorophenyl comparator (estimated clogP ≈ 4.55) by approximately 1.7 log units, based on fragment-based predictions using the measured logP of the unsubstituted pteridine-2,4-diamine core (logP = 0.75) as a baseline . This increased lipophilicity is expected to enhance passive membrane permeability and intracellular accumulation, which is particularly relevant for targets located within the parasite cytosol (e.g., PTR1) or intracellular compartments of immune cells.

Lipophilicity Drug-likeness Membrane permeability

Lipoxygenase Inhibitory Potential of N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine: Class-Level Evidence from the 2,4-Diaminopteridine Scaffold

The 2,4-diaminopteridine scaffold has been validated as a lipoxygenase inhibitor chemotype distinct from hydroxamic acid-based inhibitors. Pontiki et al. (2015) demonstrated that a series of N-substituted 2,4-diaminopteridine derivatives exhibit potent inhibition of soybean lipoxygenase, with IC50 values extending down to 100 nM for the most active compounds [1]. Several derivatives also showed in vivo anti-inflammatory efficacy at 0.01 mmol/kg in a rat colitis model, with minimal tissue damage [1]. While the specific target compound has not been evaluated in this assay, its structural features—particularly the lipophilic 4-butylphenyl substituent—favor membrane partitioning and may enhance access to the lipoxygenase active site compared to less lipophilic analogs in the series.

Lipoxygenase inhibition Anti-inflammatory Antioxidant

Pteridine Reductase 1 (PTR1) Inhibition Potential: Class-Level Evidence for N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine in Antiparasitic Research

Pteridine reductase 1 (PTR1) is an essential enzyme in the folate salvage pathway of trypanosomatid parasites and a validated drug target for human African trypanosomiasis and leishmaniasis. Cavazzuti et al. (2008) demonstrated that 2,4-diaminopteridine derivatives act as potent, selective PTR1 inhibitors, with compound 6a exhibiting a Ki of 100 nM against Leishmania major PTR1 (LmPTR1) and compound 6b showing an improved Ki of 37 nM [1]. Nine compounds from the series displayed greater activity against parasite PTR1 compared with the human enzyme, confirming target selectivity [1]. Whiteley et al. (1999) further established that 2,4-diaminopteridine substrate analogs are strong competitive inhibitors of Leishmania PTR1, with Ki values ranging from approximately 3 to 38 nM depending on the substitution pattern [2]. The target compound—with its unique N2-(4-butylphenyl) and N4-(4-fluorophenyl) substitution—represents a structurally distinct member of this validated inhibitor class, and its enhanced lipophilicity may facilitate penetration of the parasite cell membrane and blood-brain barrier, which is critical for addressing the CNS stage of Trypanosoma brucei infection.

Pteridine reductase 1 Trypanosoma brucei Leishmania Antiparasitic

Steric and Electronic Differentiation of the 4-n-Butylphenyl Substituent in N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine

The 4-n-butylphenyl substituent at N2 imparts distinct steric and electronic properties compared to common alternatives such as 4-chlorophenyl or 2-phenylethyl. The experimentally measured molar refractivity (MR) of the 4-n-butylphenyl group is approximately 40.5 cm³/mol, compared to 31.5 cm³/mol for 4-chlorophenyl, representing an increase of approximately 9 cm³/mol in steric bulk [1]. Additionally, the 4-n-butyl group exerts an electron-donating inductive effect (Hammett σp ≈ -0.15), whereas the 4-chloro substituent is electron-withdrawing (σp ≈ +0.23), resulting in a Δσ of -0.38 that alters the electron density distribution on the pteridine ring [1]. In the context of PTR1 inhibition, Cavazzuti et al. (2008) demonstrated that halogen substitution position and identity significantly influence binding affinity, with meta-halogenation proving more favorable than para-substitution [2]. The unique combination of enhanced steric bulk and electron-donating character of the 4-butyl group may therefore produce a binding mode distinct from that of halogenated or smaller alkyl-substituted analogs, potentially affecting both potency and selectivity.

Structure-activity relationship Steric effects Electronic effects SAR

Immune Cell Degranulation Inhibition: A Differentiated Biological Profile for N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine

Commercial vendor documentation indicates that N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine inhibits immune cell degranulation by interfering with signaling cascades downstream of FcεRI (high-affinity IgE receptor) and FcγRI (high-affinity IgG receptor) crosslinking in mast cells, basophils, neutrophils, and eosinophils . This mechanism is distinct from the PTR1 inhibitory activity and the lipoxygenase inhibition described for other 2,4-diaminopteridine derivatives, suggesting a multi-target or target-selective profile. The degranulation inhibition mechanism positions this compound within the allergy and mast cell biology research space, where the lipophilic butylphenyl substituent may facilitate membrane interaction with the Fc receptor signaling complexes. However, the absence of published IC50 data from peer-reviewed degranulation assays represents a significant evidence gap that end users should address through pilot experiments before committing to large-scale procurement for degranulation-focused projects.

Degranulation inhibition Mast cells Allergy Immunomodulation

Molecular Size Differentiation: N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine Versus Shorter-Chain and Polar Analogs

The molecular weight of N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine (388.45 g/mol) is substantially higher than that of common comparator analogs: the 4-chlorophenyl analog (CAS 946348-18-1; 366.78 g/mol), the 2-phenylethyl analog (CAS 946348-09-0; 360.4 g/mol), and the 2-methoxyethyl analog (CAS 946288-95-5; 301.3 g/mol) . Despite its higher molecular weight, the compound remains within Lipinski's Rule of Five space (MW < 500) and is therefore suitable for oral bioavailability optimization [1]. The butyl chain also increases the number of rotatable bonds (7 vs. 4 for the chlorophenyl analog), which influences conformational entropy and may affect binding kinetics. For CNS-stage trypanosomiasis applications, the increased molecular weight and lipophilicity of the target compound may provide favorable blood-brain barrier penetration characteristics compared to smaller, more polar analogs, though experimental confirmation is lacking.

Molecular weight Drug-likeness Blood-brain barrier Permeability

Best-Fit Research and Industrial Application Scenarios for N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine (CAS 954013-59-3)


Antiparasitic Drug Discovery: PTR1-Targeted Screening for Human African Trypanosomiasis and Leishmaniasis

The 2,4-diaminopteridine scaffold is a validated inhibitor class for pteridine reductase 1 (PTR1), an enzyme essential for folate salvage in Trypanosoma and Leishmania parasites. Published Ki values for structurally related 2,4-diaminopteridines against LmPTR1 range from 3 to 100 nM [1], and multiple compounds have demonstrated selectivity for parasite PTR1 over human DHFR [2]. N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine, with its enhanced lipophilicity (estimated clogP ≈ 6.25), is a strong candidate for screening against TbPTR1 and LmPTR1, particularly for CNS-stage trypanosomiasis where blood-brain barrier penetration is required. The compound should be evaluated at concentrations spanning 1 nM to 10 μM in recombinant enzyme assays with NADPH cofactor, followed by counter-screening against human DHFR to confirm selectivity.

Anti-Inflammatory Research: Lipoxygenase Inhibition and Dual Antioxidant-LOX Activity

The 2,4-diaminopteridine scaffold has been established as a new chemotype for lipoxygenase inhibition, with IC50 values as low as 100 nM for the most potent derivatives in the Pontiki et al. (2015) series [3]. Several compounds in this class exhibited dual antioxidant and LOX inhibitory activity and demonstrated in vivo anti-inflammatory efficacy at 0.01 mmol/kg in a rat colitis model with minimal tissue damage. N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine, with its electron-donating 4-butylphenyl substituent, may show enhanced radical-scavenging activity compared to electron-withdrawing analogs. Researchers should assess LOX inhibition using the soybean lipoxygenase assay at pH 9.0 with linoleic acid substrate, and evaluate antioxidant capacity via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.

Allergy and Mast Cell Biology: Degranulation Inhibition Studies

Vendor documentation reports that N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine inhibits both FcεRI-mediated and FcγRI-mediated degranulation in mast cells, basophils, neutrophils, and eosinophils . This mechanism is relevant to allergic disease research, including asthma and urticaria. The lipophilic butyl chain may facilitate membrane partitioning and interaction with Fc receptor signaling complexes. Pilot studies should employ RBL-2H3 rat basophilic leukemia cells sensitized with anti-DNP IgE and stimulated with DNP-BSA antigen, measuring β-hexosaminidase release as a degranulation marker, with compound concentrations ranging from 10 nM to 100 μM.

Chemical Biology Tool Compound: SAR Exploration of the N2 Substituent in 2,4-Diaminopteridine Pharmacology

N2-(4-Butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine occupies a unique position in the 2,4-diaminopteridine SAR landscape by combining a long-chain alkylphenyl substituent (4-n-butylphenyl) at N2 with a halogenated phenyl group (4-fluorophenyl) at N4. With a molecular weight of 388.45 g/mol and an estimated clogP of 6.25, it pushes the upper boundary of lipophilicity within this compound class while remaining within Lipinski compliance [4]. This compound serves as a valuable tool for probing the effect of extreme lipophilicity on PTR1 binding kinetics, LOX inhibition potency, cellular permeability, and metabolic stability. Comparative studies against the 4-chlorophenyl (CAS 946348-18-1), 2-phenylethyl (CAS 946348-09-0), and 2-methoxyethyl (CAS 946288-95-5) analogs are recommended to establish quantitative SAR trends.

Quote Request

Request a Quote for N2-(4-butylphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.